5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Description
5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with an azetidin-3-yl group (a four-membered nitrogen-containing ring) and at position 3 with a (4-methoxyphenyl)methyl moiety. The 1,2,4-oxadiazole scaffold is pharmacologically significant, known for its metabolic stability and ability to engage in hydrogen bonding, making it a common motif in drug discovery .
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-4-2-9(3-5-11)6-12-15-13(18-16-12)10-7-14-8-10/h2-5,10,14H,6-8H2,1H3 |
InChI Key |
CIFIKFKODFRUHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3CNC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amidoxime and Carboxylic Acid Activation
The most relevant method for synthesizing compounds like 5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole involves the cyclization of amidoximes with activated carboxylic acids . This approach is supported by the work of Zarei M. et al., who employed the Vilsmeier reagent to activate carboxylic acids, facilitating their cyclization with amidoximes under mild conditions, yielding high purity products with good efficiency.
- Preparation of amidoxime precursor : Condensation of 4-methoxybenzaldehyde with a suitable hydrazine derivative to form an imine, followed by oxidation to amidoxime.
- Activation of carboxylic acid : Use of Vilsmeier reagent (formed in situ from DMF and POCl₃) to activate the carboxylic acid, converting it into a more reactive intermediate.
- Cyclization step : The amidoxime reacts with the activated acid in a one-pot process, leading to ring closure and formation of the oxadiazole core.
This method yields This compound with yields ranging from 61% to 93%, depending on specific substituents and reaction conditions.
Microwave-Assisted Cyclization
The use of microwave irradiation accelerates heterocyclization reactions, providing short reaction times and improved yields . In the context of oxadiazole synthesis, microwave-assisted reactions of amidoximes with activated acids or esters have been reported to produce 1,2,4-oxadiazoles efficiently.
- Rapid reaction times (often under 30 minutes).
- Higher yields due to uniform heating.
- Reduced solvent use , aligning with green chemistry principles.
Multi-Component and One-Pot Synthesis
Recent advances have demonstrated one-pot syntheses starting from simple aldehydes, hydrazines, and carboxylic acids or their derivatives, often under basic or superbase conditions (e.g., NaOH/DMSO). These protocols facilitate the synthesis of diverse oxadiazole derivatives, including those with azetidin-3-yl groups.
Synthesis of the Azetidin-3-yl Moiety
The azetidin-3-yl fragment can be introduced via nucleophilic substitution or cyclization reactions involving suitable precursors such as azetidine derivatives or α-halo ketones .
- Synthesis of azetidin-3-yl intermediates through cyclization of β-amino alcohols or ring-closing reactions .
- Subsequent attachment of the azetidine ring to the oxadiazole core via nucleophilic substitution or amide bond formation .
The specific functionalization at the 5-position of the oxadiazole ring with azetidin-3-yl groups is achieved through coupling reactions using DCC/DMAP or similar coupling agents.
Summary of Preparation Protocols
Notes on Optimization and Green Chemistry
- Microwave irradiation significantly shortens reaction times and improves yields.
- Use of less toxic solvents (e.g., ethyl acetate, ethanol) aligns with sustainable practices.
- The Vilsmeier reagent facilitates mild activation, reducing harsh conditions.
- Mechanochemistry (e.g., grinding in solid state) is an emerging method yet to be extensively applied to this compound class but holds promise.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the azetidine ring.
Substitution: The compound can participate in substitution reactions, especially at the methoxy group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could lead to a more saturated compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues with Azetidine or Piperidine Substitutions
- 5-(Azetidin-3-yl)-3-(2-Methoxyethyl)-1,2,4-Oxadiazole Hydrochloride (): Structural Difference: Replaces the (4-methoxyphenyl)methyl group with a 2-methoxyethyl chain. Physicochemical Properties: Molecular formula C₈H₁₄ClN₃O₂, molar mass 219.67 g/mol. The hydrochloride salt form improves solubility in polar solvents.
(S)-5-(1-(But-3-en-2-yl)Piperidin-4-yl)-3-(4-Methoxyphenyl)-1,2,4-Oxadiazole (3aa) ():
- Structural Difference : Substitutes azetidine with a piperidin-4-yl group (six-membered nitrogen ring) and adds a butenyl side chain.
- Synthesis : Achieved via iridium-catalyzed amination with 92% yield using Cs₂CO₃ in DME at 50°C.
- Properties : Higher molecular complexity and stereoselectivity (97% ee via SFC analysis). The piperidine ring may enhance binding affinity to CNS targets compared to azetidine.
Analogues with Varied 3-Position Substituents
5-(Chloromethyl)-3-(4-Methoxyphenyl)-1,2,4-Oxadiazole ():
- Structural Difference : Replaces the azetidine group with a chloromethyl moiety.
- Utility : Serves as a synthetic intermediate for further functionalization (e.g., nucleophilic substitution to introduce azetidine).
- Biological Relevance : Chloromethyl derivatives are often used in alkylation reactions to create prodrugs or covalent inhibitors.
- 5-[(4-Bromophenoxy)Methyl]-3-(4-Methoxyphenyl)-1,2,4-Oxadiazole (): Structural Difference: Substitutes the azetidine with a bromophenoxymethyl group. Properties: Increased halogenated aromaticity may enhance π-π stacking interactions in biological systems.
Analogues with Different Heterocyclic Cores
- 5-(Furan-2-yl)-4-{[(4-Methoxyphenyl)Methylidene]Amino}-4H-1,2,4-Triazole-3-Thiol (): Core Difference: 1,2,4-Triazole instead of 1,2,4-oxadiazole. Activity: Demonstrates antimicrobial properties, suggesting that the 4-methoxyphenyl group contributes to bioactivity across heterocyclic systems.
3-Aryl-5-Aryl-1,2,4-Oxadiazoles ():
- Example : 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d).
- Activity : Acts as an apoptosis inducer in cancer cells (e.g., T47D breast cancer). The 3-aryl group is critical for target engagement (TIP47 protein).
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Solubility/Stability | Biological Activity |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₆N₃O₂ | 266.30 | Azetidin-3-yl, 4-MeO-benzyl | Likely moderate (salt forms?) | Not reported in evidence |
| 5-(Azetidin-3-yl)-3-(2-MeO-ethyl) Oxadiazole HCl | C₈H₁₄ClN₃O₂ | 219.67 | 2-MeO-ethyl | High (hydrochloride salt) | Not reported |
| (S)-3aa (Piperidine analogue) | C₁₉H₂₃N₃O₂ | 337.41 | Piperidin-4-yl, 4-MeO-benzyl | Lipophilic (oil form) | Potential CNS activity |
| 5-(Chloromethyl)-3-(4-MeO-phenyl) Oxadiazole | C₁₀H₈ClN₃O₂ | 237.64 | Chloromethyl | Reactive intermediate | Synthetic precursor |
| 5-(3-Chlorothiophen-2-yl)-3-(4-CF₃-Ph) Oxadiazole | C₁₁H₅ClF₃N₃O | 305.63 | 3-Chlorothiophene, 4-CF₃-Ph | Lipophilic | Apoptosis inducer (IC₅₀ ~µM) |
Biological Activity
5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. Its unique structure, characterized by an azetidine ring and an oxadiazole moiety, contributes to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅N₃O₂, with a molecular weight of approximately 231.25 g/mol. The presence of the methoxy group enhances the compound's solubility and biological activity, making it a subject of interest in medicinal chemistry .
Research indicates that the biological activity of this compound may involve:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity. This interaction can lead to therapeutic effects in various conditions.
- Antimicrobial Activity : Similar compounds within the 1,3,4-oxadiazole class have demonstrated significant antimicrobial properties against various bacterial and fungal strains .
Anticancer Potential
Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit anticancer properties. For instance:
- Cell Line Studies : Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others .
Antimicrobial Activity
The compound has shown potential in combating various pathogens:
- Bacterial Inhibition : It has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(Azetidin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | Contains a chlorine atom instead of a methoxy group | Different pharmacological properties |
| 5-(Azetidin-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | Contains a nitro group | Alters reactivity and applications significantly |
| 5-(Azetidin-3-yl)-3-(phenyl)-1,2,4-oxadiazole | Lacks the methoxy group | May exhibit different chemical reactivity and biological activity |
The presence of the methoxy group in this compound is crucial for its distinctive properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Anticancer Studies : Research has documented that compounds with oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown IC₅₀ values in the range of 1 to 7 μM against MCF-7 cells .
- Antimicrobial Efficacy : A study indicated that oxadiazole derivatives demonstrated broad-spectrum antimicrobial activity. The most effective compounds inhibited bacterial growth at concentrations as low as 0.003–0.03 µg/mL against Clostridium difficile strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
